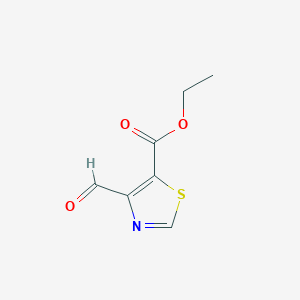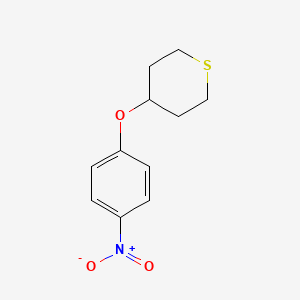
(3,3-Difluorocyclohexyl)methanol
Vue d'ensemble
Description
(3,3-Difluorocyclohexyl)methanol, also known as DFCHM, is a cyclohexyl-based compound with two fluorine atoms attached to the cyclohexyl ring. It has a molecular formula of C7H12F2O .
Molecular Structure Analysis
The molecular structure of (3,3-Difluorocyclohexyl)methanol consists of a cyclohexyl ring with two fluorine atoms and a methanol group attached . The average mass is 150.166 Da .Applications De Recherche Scientifique
Subheading: Chemical Properties and Applications
Chemical and Physical Properties : Methanol is a basic raw material used in various industries. Its chemical properties, such as being a colorless polar liquid that mixes with water and most organic solvents, make it versatile. However, its flammability and toxicity require careful handling (Offermanns, Schulz, Brandes & Schendler, 2014).
Application in Chemical Synthesis : Methanol's role as a hydrogen source and C1 synthon in chemical synthesis is significant. It is utilized in the N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray & Natte, 2021).
Catalysis with Rare Earth Elements : Rare earth elements have shown promise in improving the performance of methanol synthesis catalysts. Their unique properties, like easily switching between oxidation states, make them beneficial in various catalysts, especially in methanol synthesis (Richard & Fan, 2018).
Subheading: Environmental and Biological Implications
Atmospheric Chemical Activities : The interaction of methanol with other substances like CCl4 is crucial in understanding atmospheric chemical activities. Such interactions can influence aerosol formation and the deposition of atmospheric pollutants (Pal, Agrawal, Chakraborty & Chakraborty, 2020).
Astrochemistry and Low-Temperature Kinetics : Studying methanol's reactivity at low temperatures aids in understanding the formation of complex organic molecules in astrophysical environments. For example, the reaction between methanol and the CN radical is crucial in such environments (Gupta et al., 2019).
Subheading: Industrial and Energy Applications
Methanol Production and Utilization : Methanol is an essential chemical product used as a building block for more complex compounds. Its production processes and utilization in energy generation, such as hydrogen production via membrane reactor technology, are areas of significant research (Dalena et al., 2018).
Role in Energy Technologies : Methanol's role in energy technologies, especially as a clean-burning fuel and in methanol-water electrolysis reactions, is noteworthy. Its use in direct methanol fuel cells for power production is a well-established technology (Dalena et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3,3-difluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOAPBKICTZRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclohexyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)


![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)